7-Hydroxy-8-methoxycoumarin

Overview

Description

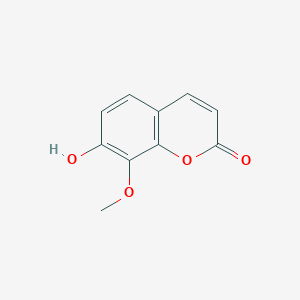

7-Hydroxy-8-methoxycoumarin, also known as hydrangetin, is a chemical compound with the molecular formula C10H8O4 . It has an average mass of 192.168 Da and a monoisotopic mass of 192.042252 Da .

Synthesis Analysis

The synthesis of 7-Hydroxy-8-methoxycoumarin and its derivatives often involves the Knoevenagel reaction . In one study, 8-formyl-7-hydroxy coumarin was treated with N,N-disubstituted cyano acetamides in the presence of piperidine to afford novel 8-substituted-7-hydroxy coumarin derivatives .Molecular Structure Analysis

The molecular structure of 7-Hydroxy-8-methoxycoumarin consists of two aromatic rings connected by a methoxy group . It has 2 benzene rings and 3 methoxyl groups joined together at the 3, 4, 5 positions respectively .Chemical Reactions Analysis

The oxidation of 8-methoxypsoralen with hydrogen peroxide and potassium superoxide catalyzed by halogenated or perhalogenated 5, 10, 15, 20-Tetraarylporphyrinatoiron (III) chlorides gives 6-formyl-7-hydroxy-8-methoxycoumarin and 5,8-dioxopsoralen .Physical And Chemical Properties Analysis

7-Hydroxy-8-methoxycoumarin has a molecular formula of C10H8O4, an average mass of 192.168 Da, and a monoisotopic mass of 192.042252 Da .Scientific Research Applications

Interaction with Cytochrome P-450 2A6

7-Hydroxy-8-methoxycoumarin has been studied for its interaction with human cytochrome P-450 2A6 (CYP2A6). Research indicates that 7-hydroxycoumarin, when administered, affects CYP2A6 activity, suggesting potential use as a clinical probe for xenobiotic metabolism in humans. This interaction is crucial for understanding metabolic processes involving 7-hydroxycoumarin in the human body (Kharasch, Hankins, & Taraday, 2000).

Cytotoxic Properties

7-Hydroxy-8-methoxycoumarin has been isolated from the bark of Chisocheton macrophyllus and exhibited cytotoxic effects against P-388 murine leukemia cells. This finding is significant as it extends the potential application of 7-Hydroxy-8-methoxycoumarin in cancer research, particularly in the development of therapeutic agents (Rodrigo, 2020).

Antimicrobial Effects

The antimicrobial effects of 7-hydroxy-8-methoxycoumarin have been documented, particularly against foodborne pathogens such as Escherichia coli, Bacillus cereus, Staphylococcus intermedius, and Listeria monocytogenes. This research suggests the potential application of 7-hydroxy-8-methoxycoumarin in food safety and preservation (Yang et al., 2017).

Antithyroid and Antihyperglycemic Activities

Scopoletin, a derivative of 7‐hydroxy‐6‐methoxy coumarin, was found to possess antithyroid and antihyperglycemic properties. This compound significantly reduced serum thyroid hormone levels and glucose levels in hyperthyroid rats. Its antioxidative properties were also noted, making it a potential compound for managing hyperthyroidism and hyperglycemia (Panda & Kar, 2006).

Interaction with Other Compounds and Antioxidant Properties

Studies have also explored the interactions between 7-hydroxy-8-methoxycoumarin and other compounds, such as TEMPO analogues, highlighting the chemical interactions and potential applications in understanding oxidative stress mechanisms (Żamojć, Wiczk, & Chmurzyński, 2018). Additionally, the radical scavenging activity of natural fraxin (7-hydroxy-6-methoxycoumarin 8-glucoside), a related compound, was studied, revealing moderate activity against various radicals, providing insights into its potential health benefits (Nam et al., 2021).

Future Directions

7-Hydroxy-8-methoxycoumarin and its derivatives continue to be a subject of research due to their significant bioactivities. Some natural coumarins have been used as human therapeutics, while others have demonstrated activity against several types of animal tumors . Future research may focus on further exploring these bioactivities and developing new synthesis methods.

properties

IUPAC Name |

7-hydroxy-8-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-10-7(11)4-2-6-3-5-8(12)14-9(6)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQWEMHXSIRYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1OC(=O)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197544 | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-8-methoxycoumarin | |

CAS RN |

485-90-5 | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-8-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

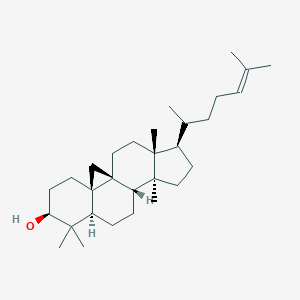

![[8-Acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B190850.png)

![[(1R,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B190885.png)